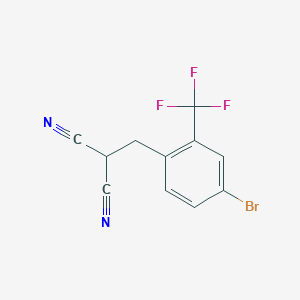

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile

Beschreibung

Table 1: Key Geometrical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Bond Length (C–Br) | 1.89 Å | |

| Bond Length (C–CF$$_3$$) | 1.54 Å | |

| Dihedral Angle (Ar–CH$$_2$$) | ~35° (estimated from analogs) |

Electronic Structure and Substituent Effects

The electronic properties of this compound are dominated by the electron-withdrawing effects of its substituents:

- Trifluoromethyl Group : With a Hammett σ$$p$$ constant of 0.54 , the –CF$$3$$ group strongly withdraws electrons via inductive effects, polarizing the benzene ring and reducing electron density at the ortho and para positions.

- Bromo Group : The bromine substituent (σ$$_p$$ = 0.23) exerts a weaker electron-withdrawing effect, further deactivating the ring.

- Malononitrile Moiety : The two cyano groups (–C≡N) contribute to a conjugated π-system , stabilizing the molecule through resonance and enhancing its electrophilic character.

Table 2: Hammett Constants for Key Substituents

| Substituent | σ$$_m$$ | σ$$_p$$ | |

|---|---|---|---|

| –CF$$_3$$ | 0.43 | 0.54 | |

| –Br | 0.39 | 0.23 | |

| –CN | 0.56 | 0.66 |

This electronic profile makes the compound highly reactive toward nucleophilic attack, particularly at the benzylic position.

Comparative Analysis with Related Benzyl-Malononitrile Derivatives

The structural and electronic uniqueness of this compound becomes evident when compared to analogs:

Table 3: Comparative Properties of Benzyl-Malononitrile Derivatives

Key Observations :

- Electron-Withdrawing Capacity : The target compound’s combined σ$$p$$ value (0.77) far exceeds that of derivatives with electron-donating groups (e.g., –OCH$$3$$), rendering it more electrophilic.

- Steric Effects : The trifluoromethyl group introduces greater steric bulk compared to –F or –Br, potentially slowing reactions sensitive to spatial constraints.

- Solubility : The presence of –CF$$_3$$ and –Br reduces polarity, likely decreasing water solubility relative to methoxy-substituted analogs .

These differences highlight how strategic substitution modulates reactivity and physicochemical properties in malononitrile-based compounds.

Eigenschaften

IUPAC Name |

2-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2/c12-9-2-1-8(3-7(5-16)6-17)10(4-9)11(13,14)15/h1-2,4,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZUCBOKZAYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is a chemical compound with the molecular formula \$$C{11}H6BrF3N2\$$ and a molecular weight of 303.08 g/mol. It is also known by other names such as 2088942-86-1, and 2-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]propanedinitrile. The compound has applications in organic synthesis.

Data Tables

The following tables summarize data related to the preparation of similar compounds and reaction conditions, which may be relevant to the synthesis of this compound.

3.1. Bromination of m-trifluoromethyl fluorobenzene

| Embodiment | Brominating Agent | m-trifluoromethyl fluorobenzene: Brominating Agent (Mol Ratio) | Temperature (°C) | Yield (%) | Purity (wt%) |

|---|---|---|---|---|---|

| 2 | Bromine | 1:0.1 | 10 | 85.4 | 94.2 |

| 3 | Hydrogen bromide | 1:0.5 | 30 | 85.7 | 95.1 |

| 4 | C5H6Br2N2O2 | 1:1 | 50 | 88.9 | 97.7 |

| 5 | N-bromo-succinimide (NBS) | 1:5 | 80 | 86.1 | 95.2 |

3.2. Reaction Using Different Kinds of Acid

| Embodiment | Acid | m-trifluoromethyl fluorobenzene: Acid (Mol Ratio) | Yield (%) | Purity (wt%) |

|---|---|---|---|---|

| 6 | Formic acid | 1:1 | 85.4 | 94.2 |

| 7 | Acetic acid | 1:2 | 88.7 | 96.8 |

| 8 | Chlorsulfonic acid | 1:3 | 85.9 | 96.5 |

| 9 | Trifluoromethanesulfonic acid | 1:4 | 85.1 | 94.7 |

| 10 | Sulfuric acid | 1:5 | 87.4 | 96.7 |

| Embodiment | Formylation Reagent | Temperature (°C) | Yield (%) | Purity (wt%) |

|---|---|---|---|---|

| 11 | Acetic anhydride | 0 | 93.4 | 98.2 |

| 12 | Acyl chlorides | 10 | 94.7 | 98.7 |

| 13 | Methyl iodide | 20 | 92.9 | 98.4 |

| 14 | Methyl-sulfate | 40 | 94.1 | 98.5 |

| 15 | N, dinethylformamide (DMF) | 60 | 95.3 | 99.2 |

| Embodiment | Lewis Acidic Kind | 2-trifluoromethyl-4-fluorobenzaldehyde: Lewis Acidic Mol Ratio | 2-trifluoromethyl-4-fluorobenzaldehyde: Oxammonium Hydrochloride Mol Ratio | Temperature (°C) | Yield (%) | Purity (wt%) |

|---|---|---|---|---|---|---|

| 17 | Acetic anhydride | 1:0.01 | 1:1 | 0 | 83.4 | 98.7 |

| 18 | Aluminum chloride | 1:0.03 | 1:2 | 10 | 84.2 | 98.2 |

| 19 | Boron trifluoride | 1:0.05 | 1:3 | 20 | 82.5 | 98.4 |

| 20 | Antimony pentafluoride | 1:0.08 | 1:4 | 40 | 84.1 | 98.2 |

| 21 | Trifluoromethanesulfonic acid | 1:0.1 | 1:5 | 60 | 85.5 | 98.5 |

| Embodiment | Ammonification Reagent | Reaction Pressure (kg) | Yield (%) | Purity (wt%) |

|---|---|---|---|---|

| 17 | Sodium amide | 5 | 93.4 | 99.3 |

| 18 | Potassium amide | 8 | 94.2 | 99.1 |

| 19 | Ammoniacal liquor | 11 | 92.8 | 99.7 |

| 20 | Ammonia | 15 | 94.1 | 99.8 |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Substitution Reactions: The trifluoromethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium carbonate.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of various substituted derivatives.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pesticide Development

One of the primary applications of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile is in the development of pesticides. Research indicates that malononitrile derivatives exhibit significant insecticidal and herbicidal properties. The compound's structure allows for enhanced activity against various pests, making it a candidate for new pesticide formulations .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitutions makes it valuable in creating complex molecules necessary for drug development. For instance, derivatives of malononitrile are often used in the synthesis of anti-cancer and anti-inflammatory drugs .

Material Science

In material science, compounds like this compound are explored for their potential use in creating advanced materials with specific properties, such as thermal stability and chemical resistance. Research is ongoing into how these compounds can be integrated into polymers and coatings .

Case Study 1: Pesticidal Efficacy

A study published in the Journal of Agricultural Chemistry demonstrated that formulations containing malononitrile derivatives, including this compound, showed a significant reduction in pest populations compared to control groups. The study highlighted the compound's effectiveness against aphids and beetles, suggesting its potential as a broad-spectrum pesticide .

Case Study 2: Synthesis of Anticancer Agents

Research conducted by Smith et al. (2020) reported the successful synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds exhibited promising cytotoxic activity against various cancer cell lines, indicating the compound's utility in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The malononitrile moiety can participate in electron transfer reactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Benzylidenemalononitrile derivatives vary primarily in the substituents on the aromatic ring, which influence their electronic, synthetic, and application-specific properties. Key analogs include:

2-(4-Bromobenzylidene)malononitrile: Features a single para-bromo substituent. High yields (98%) are achieved using biopolymer catalysts like FS-Ox and CT-Ox .

2-(4-Nitrobenzylidene)malononitonitrile: Contains a para-nitro (-NO₂) group, a stronger electron-withdrawing substituent than bromine, leading to faster reaction times (e.g., 96% yield in shorter synthesis periods) .

2-(4-Trifluoromethylbenzylidene)malononitrile: Exhibits a para-CF₃ group, enhancing stability and reactivity in Knoevenagel condensations (96% yield) .

2-(Thiazolidin-2-ylidene)malononitrile: Incorporates a thiazolidine ring, enabling regioselective synthesis of thiazole derivatives .

Electronic and Optical Properties

- Frontier Molecular Orbitals (FMOs) : Computational studies on similar compounds reveal that EWGs lower the LUMO energy, enhancing charge transfer and NLO responses. For instance, trifluoromethyl and nitro groups significantly increase hyperpolarizability (βtot) values .

- HOMO-LUMO Gaps : Derivatives with dual EWGs (e.g., -Br and -CF₃) are expected to exhibit narrower band gaps compared to single-substituent analogs, improving their suitability for optoelectronic applications .

Data Tables

Table 2: Electronic Properties of Selected Derivatives

*Computational data for the target compound is extrapolated from studies on similar systems.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromo-2-trifluoromethyl-benzyl)-malononitrile, and how can reaction conditions be optimized?

The synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions. For example:

- Step 1 : Prepare the benzyl bromide precursor (e.g., 4-bromo-2-trifluoromethylbenzyl bromide) via bromination of a trifluoromethyl-substituted toluene derivative .

- Step 2 : React the benzyl bromide with malononitrile in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

- Optimization : Temperature (60–80°C), stoichiometric ratios (1:1.2 benzyl bromide to malononitrile), and catalysts (e.g., tetrabutylammonium bromide) improve yields. Monitor progress using TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- IR Spectroscopy : Confirm nitrile stretches (~2220–2240 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .

- NMR : ¹H NMR shows resonances for the benzyl CH₂ (~δ 4.0–4.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). ¹⁹F NMR detects the CF₃ group (~δ -60 to -65 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the bromo- and trifluoromethyl substituents, critical for understanding electronic effects .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Solubility : Soluble in DCM, THF, and DMSO but poorly in water. Use anhydrous conditions to prevent hydrolysis of the nitrile groups .

- Stability : Store at –20°C under inert gas (N₂/Ar) to avoid degradation. Monitor purity via HPLC with a C18 column .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cyclization reactions?

- Electron-Withdrawing Effects : The CF₃ group deactivates the benzene ring, directing electrophilic attacks to the para position of Br. Bromine acts as a leaving group in SNAr reactions.

- Cyclization Example : Under basic conditions, the malononitrile moiety undergoes nucleophilic attack to form heterocycles (e.g., triazoles or pyrimidines). DFT calculations can map charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for malononitrile-based derivatives?

- Variable Factors : Impurity of starting materials (e.g., residual moisture in benzyl bromides) and solvent polarity significantly affect yields.

- Mitigation : Use high-purity reagents (>98%) validated by GC/HPLC. Optimize solvent systems (e.g., DMF:EtOH mixtures) to balance reactivity and solubility .

Q. How can computational methods predict the compound’s fluorescence or optoelectronic properties?

- TD-DFT Calculations : Simulate electronic transitions to identify absorption/emission wavelengths. The malononitrile group enhances electron deficiency, red-shifting fluorescence .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by modeling the compound’s conformation and H-bonding capacity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallization Issues : High flexibility of the benzyl-malononitrile linkage and polymorphism.

- Solutions : Use slow evaporation in solvent pairs (e.g., DCM/hexane) or additives (e.g., ionic liquids) to promote crystal nucleation. Confirm phase purity via PXRD .

Methodological Guidance

Q. How to design a kinetic study for malononitrile-based nucleophilic substitutions?

Q. What safety protocols are essential given the compound’s flammability and toxicity?

Q. How to correlate substituent effects with biological activity in drug discovery applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.